Cas no 2034474-42-3 (3-(3-methylphenyl)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]propan-1-one)

3-(3-Methylphenyl)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]propan-1-one is a synthetic organic compound featuring a pyrazine and piperidine moiety, offering potential utility in pharmaceutical and agrochemical research. Its structure combines a substituted phenyl group with a pyrazinyloxy-piperidine scaffold, which may confer selective binding properties for biological targets. The compound's modular design allows for further derivatization, making it a versatile intermediate in drug discovery. Its stability under standard conditions and well-defined synthetic pathway enhance its suitability for exploratory studies. This molecule may be of interest for investigating kinase inhibition or receptor modulation due to its heterocyclic framework. Further characterization is recommended to assess its full pharmacological profile.
3-(3-methylphenyl)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]propan-1-one structure
2034474-42-3 structure
Product Name:3-(3-methylphenyl)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]propan-1-one
CAS No:2034474-42-3
MF:C19H23N3O2
MW:325.404824495316
CID:5351687
Update Time:2025-05-20

3-(3-methylphenyl)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-3-(m-tolyl)propan-1-one
    • 3-(3-methylphenyl)-1-(3-pyrazin-2-yloxypiperidin-1-yl)propan-1-one
    • 3-(3-methylphenyl)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]propan-1-one
    • Inchi: 1S/C19H23N3O2/c1-15-4-2-5-16(12-15)7-8-19(23)22-11-3-6-17(14-22)24-18-13-20-9-10-21-18/h2,4-5,9-10,12-13,17H,3,6-8,11,14H2,1H3
    • InChI Key: WOLSHVNQJZZXDO-UHFFFAOYSA-N
    • SMILES: O(C1C=NC=CN=1)C1CN(C(CCC2C=CC=C(C)C=2)=O)CCC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 404
  • XLogP3: 2.4
  • Topological Polar Surface Area: 55.3

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Additional information on 3-(3-methylphenyl)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]propan-1-one

Comprehensive Overview of 3-(3-methylphenyl)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]propan-1-one (CAS No. 2034474-42-3)

In the realm of pharmaceutical and chemical research, 3-(3-methylphenyl)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]propan-1-one (CAS No. 2034474-42-3) has emerged as a compound of significant interest. This molecule, characterized by its unique structural features, is often explored for its potential applications in drug discovery and development. Researchers are particularly intrigued by its piperidine and pyrazine moieties, which are known to contribute to bioactive properties. The compound's CAS number 2034474-42-3 serves as a critical identifier in databases, ensuring precise tracking in scientific literature and regulatory filings.

The growing demand for novel small-molecule therapeutics has placed compounds like 3-(3-methylphenyl)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]propan-1-one under the spotlight. Recent trends in AI-driven drug discovery and computational chemistry have further amplified its relevance, as researchers leverage machine learning to predict its interactions with biological targets. Questions such as "What are the synthetic routes for CAS 2034474-42-3?" or "How does the pyrazine moiety enhance bioavailability?" are frequently searched, reflecting the compound's scientific appeal.

From a synthetic chemistry perspective, the preparation of 3-(3-methylphenyl)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]propan-1-one involves multi-step organic transformations. Key intermediates like 3-(pyrazin-2-yloxy)piperidine and 3-methylphenyl propanone derivatives are often employed. The compound's molecular weight and logP value are critical parameters for researchers optimizing its pharmacokinetic profile. These aspects are frequently discussed in forums dedicated to medicinal chemistry optimization and ADME studies.

The potential therapeutic applications of CAS 2034474-42-3 are another area of intense investigation. While specific indications remain under study, its structural analogs have shown promise in modulating central nervous system (CNS) targets and G-protein-coupled receptors (GPCRs). This has led to increased interest in its structure-activity relationship (SAR), a topic often queried in academic and industry circles. The compound's patent landscape is also a point of discussion, particularly for those exploring intellectual property strategies in drug development.

In the context of green chemistry, researchers are evaluating sustainable synthetic approaches for 3-(3-methylphenyl)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]propan-1-one. Solvent-free reactions, catalytic methods, and flow chemistry techniques are being explored to minimize environmental impact. These advancements align with global initiatives for sustainable pharmaceutical manufacturing, a hot topic in both scientific and public domains.

Analytical characterization of CAS 2034474-42-3 relies heavily on techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods ensure the compound's purity and structural integrity, which are paramount for preclinical studies. Queries like "How to analyze pyrazin-2-yloxy derivatives by LC-MS?" highlight the technical challenges and solutions associated with this molecule.

As the scientific community continues to unravel the potential of 3-(3-methylphenyl)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]propan-1-one, collaborations between academia and industry are expected to accelerate its development. The compound's versatility and the growing body of research around it position it as a noteworthy candidate for future pharmacological innovations.

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